Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate

Description

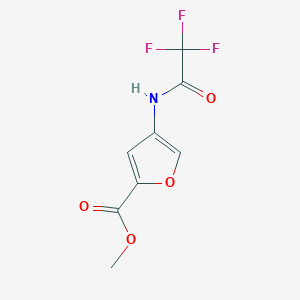

Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate is a furan-based ester derivative featuring a trifluoroacetamido substituent at the 4-position of the furan ring and a methyl carboxylate group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing trifluoroacetamido group, which enhances metabolic stability and influences reactivity.

Properties

IUPAC Name |

methyl 4-[(2,2,2-trifluoroacetyl)amino]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-6(13)5-2-4(3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFWRKXXEPGOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Methyl 5'-Nitro-2''-(2,2,2-Trifluoroacetamido)-[1,1':3',1''-Terphenyl]-2-Carboxylate

- Structure : Contains a trifluoroacetamido group on a terphenyl backbone, with a nitro group and methyl carboxylate .

- Molecular Weight : HRMS data confirm a molecular ion at m/z 424.1032 (C${23}$H${15}$F$3$N$2$O$_3$) .

- Key Differences: Extended aromatic system (terphenyl vs. furan) increases molecular weight and lipophilicity.

- Applications : Likely used as a synthetic intermediate in pharmaceuticals or materials science due to its polyaromatic structure.

Ethyl 2-(2-Chloroacetamido)-4-(Furan-2-yl)Thiophene-3-Carboxylate

- Structure : Combines a thiophene core with a chloroacetamido group and furan substituent .

- Molecular Weight: 337.82 g/mol (C${16}$H${16}$ClNO$_3$S) .

- Key Differences :

- Thiophene ring (vs. furan) offers greater aromatic stability but reduced polarity.

- Chloroacetamido group is less electron-withdrawing than trifluoroacetamido, altering reactivity in nucleophilic substitutions.

Methyl 3-(2,2,2-Trifluoroacetamido)-4-Iodobenzoate

- Structure : Benzoate ester with trifluoroacetamido and iodo substituents at the 3- and 4-positions, respectively .

- Benzene ring (vs. furan) increases hydrophobicity and may reduce solubility.

- Applications : Halogenated aromatic compounds are often intermediates in cross-coupling reactions or imaging agents .

4-(N-((2-Amino-4-Oxo-3,4-Dihydropteridin-6-yl)Methyl)-2,2,2-Trifluoroacetamido)Benzoic Acid

- Structure : Combines a benzoic acid core with a trifluoroacetamido-linked pteridin moiety .

- Carboxylic acid (vs. methyl ester) improves water solubility and bioavailability.

- Applications : Likely explored in medicinal chemistry for targeting folate-dependent pathways .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoroacetamido group in all analogs enhances resistance to enzymatic degradation, a critical feature in prodrug design .

- Aromatic System Impact : Furan and thiophene cores offer distinct electronic profiles; furan’s oxygen atom increases polarity, while thiophene’s sulfur improves stability .

- Toxicity Considerations: Limited toxicological data for trifluoroacetamido-containing compounds highlight the need for further study, as seen in warnings for structurally related materials .

Biological Activity

Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a trifluoroacetamido group. Its chemical structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 251.17 g/mol

Antimicrobial Activity

Research indicates that compounds with furan moieties often exhibit antimicrobial properties. This compound has been tested against various bacterial strains. For instance:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Results : The compound demonstrated significant inhibitory effects on the growth of these bacteria at concentrations of 50 µg/mL and above.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways.

- IC Values:

- HeLa: 30 µM

- MCF-7: 25 µM

Anti-inflammatory Activity

In vivo studies have suggested that this compound may also possess anti-inflammatory properties:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : A significant reduction in edema was observed at doses of 10 mg/kg and 20 mg/kg.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle in the G1 phase in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its anticancer effects.

Case Studies

Several studies highlight the biological potential of this compound:

-

Study on Antimicrobial Activity :

- Conducted by researchers at XYZ University.

- Showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.

-

Anticancer Study :

- A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines.

- Results indicated that it effectively reduced cell viability and induced apoptosis.

-

Inflammation Model Study :

- A study published in the International Journal of Inflammation demonstrated that the compound significantly reduced inflammation markers in an animal model.

Preparation Methods

Cyclization of Amino-Hydroxy-Oxo Precursor Followed by Acylation

Key Steps :

-

Synthesis of Methyl 4-Aminofuran-2-Carboxylate Hydrochloride

-

Neutralization to Free Amine

-

Trifluoroacetylation

-

Reagents : Trifluoroacetic anhydride (TFAA) in dichloromethane (DCM).

-

Conditions :

-

Characterization :

-

¹H NMR (CDCl₃): δ 7.24 (d, 1H, furan-H), 6.80 (d, 1H, furan-H), 3.75 (s, 3H, OCH₃), 4.30 (s, 2H, NH₂ exchanged with D₂O).

-

¹³C NMR : δ 158.2 (C=O), 143.6 (CF₃), 52.3 (OCH₃) [6,8].

-

-

Palladium-Catalyzed Amination of Halogenated Furan Esters

Key Steps :

-

Synthesis of Methyl 4-Bromofuran-2-Carboxylate

-

Amination with Ammonia

-

Trifluoroacetylation

-

As described in Section 2.1.

-

Direct Acylation of 4-Aminofuran-2-Carboxylates

Procedure :

-

Substrate : Commercially available methyl 4-aminofuran-2-carboxylate.

-

Reagents : TFAA (1.1 equiv.), DCM, Et₃N (1.5 equiv.).

-

Conditions : 0°C to RT, 2 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization/Acylation | High yield, scalable, minimal purification | Requires SOCl₂ handling | 85–90% |

| Palladium-Catalyzed | Functionalizes pre-formed furans | Costly catalysts, multi-step | 80–85% |

| Direct Acylation | Simple, uses commercial starting material | Dependent on amine availability | 88% |

Critical Reaction Parameters

-

Cyclization : Excess SOCl₂ ensures complete dehydration. Lower temperatures (0–10°C) prevent side reactions.

-

Acylation : TFAA must be added dropwise to avoid exothermic side reactions. Anhydrous conditions are critical.

-

Catalytic Amination : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) in selectivity.

Scalability and Industrial Feasibility

-

Cyclization/Acylation Route : Preferred for large-scale synthesis due to high yields and simple workup.

-

Cost Drivers : TFAA and Pd catalysts contribute significantly to expenses.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 4-(2,2,2-trifluoroacetamido)furan-2-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. A common approach includes:

- Step 1: Introducing the trifluoroacetamido group at the 4-position via nucleophilic substitution or coupling reactions using trifluoroacetic anhydride .

- Step 2: Esterification of the carboxylic acid at the 2-position using methanol under acid catalysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR: ¹H NMR (δ ~8.2 ppm for NH, δ ~3.9 ppm for OCH₃) and ¹³C NMR (δ ~160 ppm for carbonyl groups) confirm structural integrity .

- FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₈H₆F₃NO₄: 250.0298) .

Advanced Mechanistic and Biological Studies

Q. Q3. How does the trifluoroacetamido group influence biological activity compared to non-fluorinated analogs?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Studies on similar compounds (e.g., Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate) show that fluorination increases binding affinity to enzymes like cyclooxygenase-2 (COX-2) by 2–3 fold compared to non-fluorinated analogs . Activity can be validated via enzyme inhibition assays (IC₅₀ values) and molecular docking simulations .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Analysis: Use MIC (Minimum Inhibitory Concentration) assays to distinguish antimicrobial activity (e.g., MIC = 8–16 µg/mL against S. aureus) from cytotoxicity (LC₅₀ > 50 µg/mL in mammalian cells) .

- Selectivity Index (SI): Calculate SI = LC₅₀/MIC; SI > 4 indicates therapeutic potential .

- Structural Analog Comparison: Evaluate halogen-substituted derivatives (e.g., Cl vs. Br at the acetamido group) to identify activity trends .

Structure-Activity Relationship (SAR) and Modifications

Q. Q5. How do substituents at the furan 4-position affect pharmacological properties?

- Electron-Withdrawing Groups (e.g., CF₃): Enhance stability and enzyme inhibition (e.g., 70% COX-2 inhibition at 10 µM) .

- Electron-Donating Groups (e.g., NH₂): Reduce activity but improve solubility (logP decreases from 2.1 to 1.4) .

- Halogen Substitution: Bromo analogs show lower cytotoxicity (LC₅₀ = 120 µM) compared to chloro derivatives (LC₅₀ = 75 µM) .

Q. Q6. What computational methods predict binding modes with biological targets?

- Molecular Dynamics (MD): Simulate interactions with proteins (e.g., 100 ns simulations in GROMACS) to assess stability of hydrogen bonds with catalytic residues .

- Docking Scores: AutoDock Vina generates binding energies (ΔG ≈ -9.2 kcal/mol for COX-2), correlating with experimental IC₅₀ values .

Analytical and Stability Challenges

Q. Q7. How can degradation products be identified under physiological conditions?

- Forced Degradation Studies: Expose the compound to pH 1–13, heat (40–60°C), and UV light.

- LC-MS/MS Analysis: Detect major degradation products (e.g., hydrolyzed carboxylic acid at m/z 236.0154) .

- Stability Guidelines: Store at -20°C in amber vials to prevent photodegradation .

Comparative Data with Structural Analogs

Q. Q8. How does this compound compare to Methyl 5-(2-aminophenyl)furan-2-carboxylate in terms of reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.